![molecular formula C11H12ClNO B2474684 2-chloro-N-cyclopropyl-2-phenylacetamide CAS No. 401582-22-7](/img/structure/B2474684.png)
2-chloro-N-cyclopropyl-2-phenylacetamide
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Overview
Description
2-chloro-N-cyclopropyl-2-phenylacetamide is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.68 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-chloro-N-cyclopropyl-2-phenylacetamide is 1S/C11H12ClNO/c12-10(8-4-2-1-3-5-8)11(14)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14) . This indicates the presence of a cyclopropyl group attached to the nitrogen atom of the acetamide group, and a phenyl group attached to the alpha carbon of the acetamide group.Physical And Chemical Properties Analysis
2-chloro-N-cyclopropyl-2-phenylacetamide is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Proteomics Research
“2-chloro-N-cyclopropyl-2-phenylacetamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various proteomic applications such as protein identification, protein-protein interaction studies, and understanding post-translational modifications.
Chemical Synthesis
This compound is used in chemical synthesis . It can serve as a building block in the synthesis of other complex molecules. For instance, it might be used in the preparation of various amides, which are common in many types of drugs and natural products.
Chromatography
It’s also used in the field of chromatography , a laboratory technique for the separation of a mixture. The compound can be used as a standard or a target compound in chromatographic analysis.
Analytical Research
“2-chloro-N-cyclopropyl-2-phenylacetamide” is used in analytical research . Analytical chemistry studies and uses instruments and methods used to separate, identify, and quantify matter. This compound could be used as a reference material in various analytical techniques.
Antifungal Activity
Interestingly, a related compound, “2-chloro-N-phenylacetamide”, has shown antifungal activity . While this doesn’t directly apply to “2-chloro-N-cyclopropyl-2-phenylacetamide”, it suggests potential bioactivity that could be explored in future research.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
2-chloro-N-cyclopropyl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10(8-4-2-1-3-5-8)11(14)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXIWIFEVYUKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676427 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-cyclopropyl-2-phenylacetamide |
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